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Compound Focus: Triphenylgermane

CAS No.: 2816-43-5

Cat. No.: S1905349

EDA-NOCYV Analysis of (NHC)CuGePhs Complexes

The following table summarizes the key bonding insight for the (IPr)CuGePhs complex, as revealed by
EDA-NOCYV analysis [1] [2]:

Analysis Aspect Finding for (IPr)CuGePhs

Primary Bonding Germyl nucleophile ([PhsGe]™) [1] [2]

Character

Key Reactivity Successful o-bond metathesis with p-block halides; acts as a convenient
Evidence source of [PhzGe]~ [1].

Other Reactivity 1t-bond insertion into Cu—Ge bond with tBUNCS, CSz2, and PhNCO; insertion

of phenyl acetylene [1].

Catalytic Role Validated as catalytic intermediates in tin/germanium cross-coupling and
Confirmation hydrogermylation of alkenes [1].

This analysis confirms the complex is best described as a germyl nucleophile, which is consistent with its

observed reactivity.
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Computational Protocol for EDA-NOCV

The EDA-NOCV analysis in the study was conducted using Density Functional Theory (DFT) [1]. The

general workflow for performing such an analysis is summarized below, with more detailed steps in the

following section.
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Here is a more detailed breakdown of the key stages:

e System Preparation and Fragmentation:

o The (NHC)CuGePhs complex must be divided into two fragments for the analysis. A logical and
common approach is to use the M + Ln scheme [3]. For this system, this would correspond to:
= Fragment 1: The metal center (Cu*)
= Fragment 2: The germyl ligand (GePhs™)
o The fragments are typically used in their geometry as they exist within the fully optimized
complex.
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 Single-Point Calculation: A single-point energy calculation is performed on the entire complex using

the pre-defined fragments. This requires a high level of theory, including [3] [4]:

o A suitable GGA or hybrid exchange-correlation functional (e.g., BP86 or B3LYP).

o Atriple-zeta basis set with polarization functions (e.g., TZ2P or def2-TZVP).

o Inclusion of dispersion corrections (e.g., Grimme's D3 with BJ damping) to account for weak
interactions.

e Analysis of Output: The calculation provides a decomposition of the intrinsic interaction energy

(AEint) between the fragments into chemically meaningful components [5] [4]:

o AEeistat: Electrostatic interaction energy.

o AEpaui: Pauli repulsion energy.

o AEorg: Orbital interaction energy. The NOCYV part further breaks this down into contributions
from different electron flow channels (e.g., o-donation, 1t-backdonation), which can be
visualized.

o AEdisp: Dispersion interaction energy.

Experimental & Computational Context

The EDA-NOCV analysis was part of a broader study that also synthesized and characterized four
(NHC)CuGePhs complexes. Here is the logical flow from synthesis to bonding analysis:
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Computational Analysis
(Geometry Optimization + EDA-NOCV)
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The synthesis was achieved by deprotonating triphenyl germane (Ph3sGeH) with NHC-supported copper(I)
alkoxides, yielding the complexes and an alcohol byproduct [1] [2]. The molecular structures were

confirmed by Single-Crystal X-Ray Diffraction (SC-XRD), which revealed near-linear C—-Cu—Ge geometries
[1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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